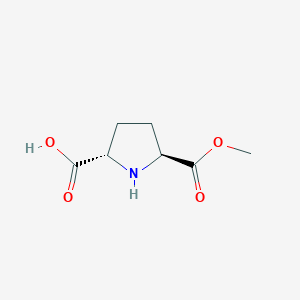
(2-methoxyphenyl)methyl (E)-3-methylsulfanylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isotachin is a sulfur-containing acrylate compound isolated from the liverwort Isotachis japonica. It is known for its unique chemical structure, which includes benzyl trans-β-methylthioacrylate and β-phenylethyl trans-β-methylthioacrylate
准备方法
Synthetic Routes and Reaction Conditions
Isotachin can be synthesized through chemical and spectral methods. The synthesis involves the reaction of benzyl or β-phenylethyl alcohol with trans-β-methylthioacrylic acid under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired acrylate compound.
Industrial Production Methods
While detailed industrial production methods for Isotachin are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain high-quality Isotachin.
化学反应分析
Types of Reactions
Isotachin undergoes various chemical reactions, including:
Oxidation: Isotachin can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert Isotachin to its corresponding alcohol derivatives.
Substitution: Isotachin can participate in substitution reactions where the acrylate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Compounds with different functional groups replacing the acrylate moiety.
科学研究应用
Isotachin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other sulfur-containing compounds.
Biology: Studied for its antifungal properties and potential use in controlling fungal infections.
Medicine: Investigated for its potential therapeutic effects due to its bioactive properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
Isotachin exerts its effects primarily through its antifungal activity. The compound interacts with fungal cell membranes, disrupting their integrity and leading to cell death . The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that Isotachin interferes with essential cellular functions in fungi.
相似化合物的比较
Isotachin is unique due to its sulfur-containing acrylate structure. Similar compounds include:
Isotachin A: Benzyl trans-β-methylthioacrylate.
Isotachin B: β-Phenylethyl trans-β-methylthioacrylate.
Isotachin C: 2,2-methoxybenzyl trans-β-methylthioacrylate.
属性
CAS 编号 |
107584-57-6 |
|---|---|
分子式 |
C12H14O3S |
分子量 |
238.3 g/mol |
IUPAC 名称 |
(2-methoxyphenyl)methyl (E)-3-methylsulfanylprop-2-enoate |
InChI |
InChI=1S/C12H14O3S/c1-14-11-6-4-3-5-10(11)9-15-12(13)7-8-16-2/h3-8H,9H2,1-2H3/b8-7+ |
InChI 键 |
QVZNPAXKNDLOKT-BQYQJAHWSA-N |
SMILES |
COC1=CC=CC=C1COC(=O)C=CSC |
手性 SMILES |
COC1=CC=CC=C1COC(=O)/C=C/SC |
规范 SMILES |
COC1=CC=CC=C1COC(=O)C=CSC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


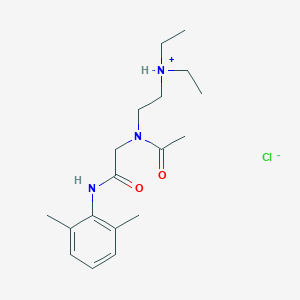
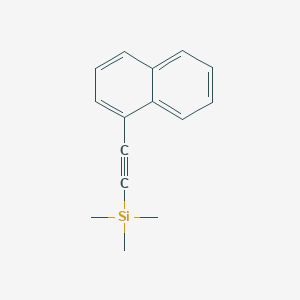
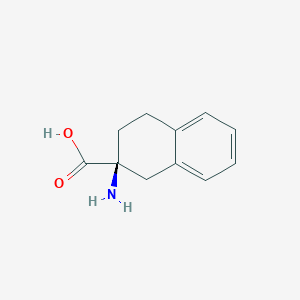
![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[methoxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B34308.png)
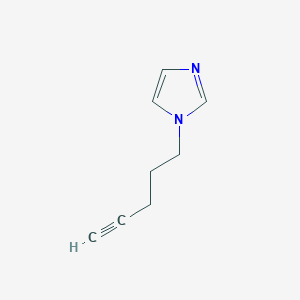
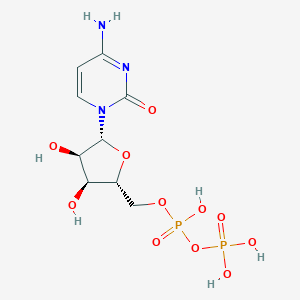
![7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B34316.png)


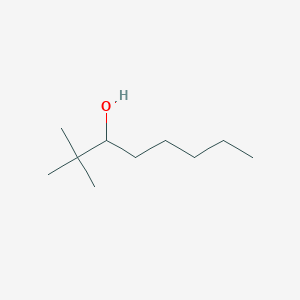
![3-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol](/img/structure/B34322.png)

